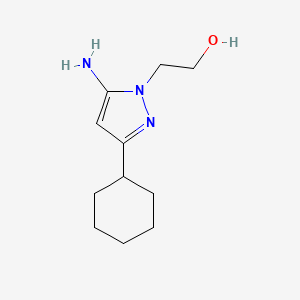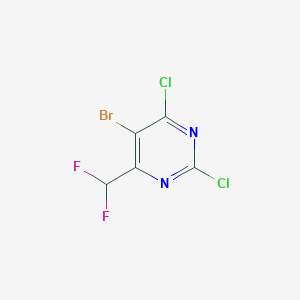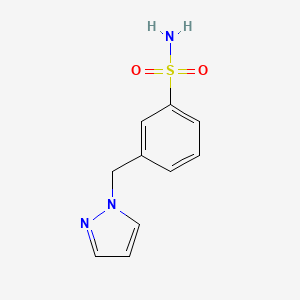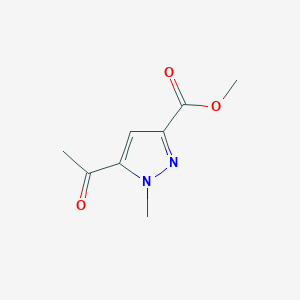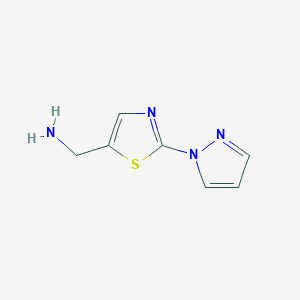
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of a suitable precursor with thiophosgene (CSCl2) or other isothiocyanate-generating reagents. One common method is the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, or other nucleophiles to form corresponding adducts.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions
Thiophosgene (CSCl2): Used in the initial synthesis to introduce the isothiocyanate group.
Amines and Alcohols: Common nucleophiles for substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Thioureas: Formed through substitution reactions with amines.
Adducts: Formed through addition reactions with various nucleophiles.
Scientific Research Applications
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: A closely related compound with similar chemical properties.
3-Phenylpropanoic acid: Lacks the isothiocyanate group but shares the phenylpropanoic acid backbone.
Uniqueness
3-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to similar compounds. This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-8(11(13)14)10(12-7-15)9-5-3-2-4-6-9/h2-6,8,10H,1H3,(H,13,14) |
InChI Key |
RNEQPYFSZMULHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N=C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


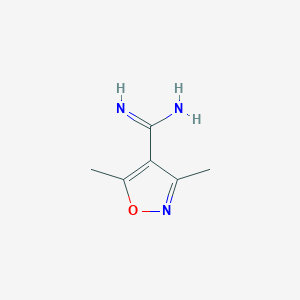
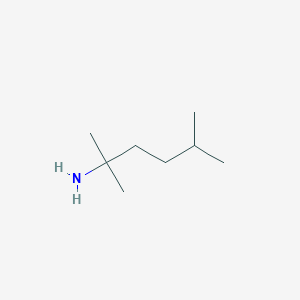
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/no-structure.png)
